molecular formula C12H8N2O2S B13038487 6-Phenylimidazo[2,1-B]thiazole-3-carboxylic acid

6-Phenylimidazo[2,1-B]thiazole-3-carboxylic acid

Cat. No.: B13038487
M. Wt: 244.27 g/mol
InChI Key: HTGSWQWXWQJOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The IUPAC name for this compound is This compound , derived through systematic analysis of its fused bicyclic framework. The base structure consists of an imidazo[2,1-b]thiazole system—a fusion of imidazole (five-membered ring with two nitrogen atoms) and thiazole (five-membered ring containing nitrogen and sulfur). The numbering begins at the sulfur atom in the thiazole moiety, proceeding through the shared edge with the imidazole ring. The phenyl substituent occupies position 6, while the carboxylic acid group (-COOH) is located at position 3.

The molecular formula C₁₂H₈N₂O₂S reflects the compound’s composition, with a molecular weight of 244.27 g/mol . Its SMILES representation, O=C(O)C1=CSC2=NC(C3=CC=CC=C3)=CN21 , encodes the connectivity of atoms, emphasizing the fused rings and substituent positions.

CAS Registry Number and Alternative Naming Conventions

The compound is uniquely identified by its CAS Registry Number 1131615-90-1 . Alternative designations include:

  • This compound (supplier nomenclature)
  • MFCD11222939 (MDL number)

Notably, this CAS number distinguishes it from structurally related derivatives, such as 6-phenylimidazo[2,1-b]thiazole-5-carboxylic acid (CAS 77628-52-5), which features the carboxylic acid group at position 5. The precision in positional numbering underscores the importance of substituent placement in defining chemical properties and reactivity.

Structural Relationship to Imidazo[2,1-B]thiazole Derivatives

This compound belongs to a broader class of imidazo[2,1-b]thiazole derivatives characterized by their fused heterocyclic systems. Key structural comparisons include:

Compound Substituent Position Key Functional Group CAS Number
6-Phenylimidazo[2,1-b]thiazole None Base structure 7008-63-1
Target compound 3 Carboxylic acid 1131615-90-1
6-Phenylimidazo[2,1-b]thiazole-5-carboxylic acid 5 Carboxylic acid 77628-52-5

The introduction of a carboxylic acid group at position 3 introduces hydrogen-bonding capabilities and acidity (pKa ≈ 2-3), distinguishing it from the non-functionalized parent compound. Comparative studies suggest that substituent position significantly affects electronic distribution, as evidenced by differences in dipole moments and solubility profiles between positional isomers.

The imidazo[2,1-b]thiazole core itself exhibits notable aromaticity, with delocalized π-electrons across both rings. Density functional theory (DFT) calculations on analogous systems reveal bond lengths of 1.36–1.41 Å for C-N bonds and 1.71–1.74 Å for C-S bonds, consistent with aromatic stabilization. The phenyl group at position 6 contributes steric bulk and π-π stacking potential, factors relevant to intermolecular interactions in solid-state structures or biological targets.

Properties

Molecular Formula

C12H8N2O2S

Molecular Weight

244.27 g/mol

IUPAC Name

6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid

InChI

InChI=1S/C12H8N2O2S/c15-11(16)10-7-17-12-13-9(6-14(10)12)8-4-2-1-3-5-8/h1-7H,(H,15,16)

InChI Key

HTGSWQWXWQJOJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)O

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Overview : Research has demonstrated that derivatives of 6-phenylimidazo[2,1-B]thiazole exhibit notable antimicrobial properties.

  • Study Findings : A series of N2-substituted derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. Notably, some compounds showed activity against Staphylococcus aureus, Trichophyton mentagrophytes, and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.24 micrograms/ml .
  • Table 1: Antimicrobial Activity of Derivatives
CompoundPathogenMIC (µg/ml)
2aS. aureus0.24
2bT. mentagrophytes0.50
2cM. tuberculosis12.5

Anticancer Properties

Overview : The compound has been investigated for its potential as an anticancer agent, particularly against various human cancer cell lines.

  • Cell Line Studies : In a study focusing on acute myeloid leukemia (AML), derivatives of 6-phenylimidazo[2,1-B]thiazole were found to inhibit the FLT3 kinase, which is often mutated in AML cases. One compound exhibited an IC50 value of 0.002 μM against the MV4-11 cell line, indicating potent anti-leukemic activity .
  • Table 2: Anticancer Activity Against Different Cell Lines
CompoundCell LineIC50 (µM)
19MV4-110.002
20HeLa>10
21HepG20.50

Additional Applications

Antitumor Activity : Beyond leukemia, imidazo[2,1-B]thiazole derivatives have shown cytotoxic effects against various solid tumors. For instance, compounds were tested against pancreatic ductal adenocarcinoma cells and demonstrated significant antiproliferative activity with IC50 values in the micromolar range .

Comparison with Similar Compounds

Acetic Acid Derivatives

The compound 2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (C₁₃H₁₀N₂O₂S, M.W. 258.0463) replaces the carboxylic acid with an acetic acid side chain. This modification retains anticancer activity but alters solubility and binding affinity. It exhibits a melting point of 221–223°C and a 79% synthesis yield .

Acetamide Derivatives

Substitution of the carboxylic acid with acetamide groups, as in 5l (C₃₀H₂₉ClN₆O₂S), introduces bulky aromatic substituents (e.g., 4-chlorophenyl). This enhances VEGFR2 inhibition (5.72% at 20 μM) and cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 μM), outperforming sorafenib (IC₅₀ = 5.2 μM) .

Ester Derivatives

Ethyl ester derivatives, such as ETHYL 6-(3-AMINOPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-3-CARBOXYLATE (C₁₄H₁₃N₃O₂S, M.W. 287.34), improve membrane permeability but reduce aqueous solubility. These derivatives are intermediates for prodrug development .

Anticancer Activity

  • 6-Phenylimidazo[2,1-B]thiazole-3-carboxylic Acid Derivatives : Exhibit IC₅₀ values in the micromolar range against pancreatic (SUIT-2, Capan-1) and breast cancer (MDA-MB-231) cell lines .
  • Imidazo[2,1-b][1,3,4]thiadiazole Derivatives: Show superior potency, with Romagnoli et al. reporting submicromolar IC₅₀ values against leukemia (L1210) and cervical cancer (HeLa) cells .
  • Indole Hybrids : Compound 9c inhibits pancreatic cancer cell migration, highlighting the role of indole moieties in metastasis suppression .

Antimicrobial Activity

  • 6-Phenylimidazo[2,1-b]thiazole Derivatives : Ulusoy et al. (2000) demonstrated broad-spectrum activity against bacterial and fungal pathogens, attributed to the phenyl-thiazole core .
  • Hydrazide Derivatives : Exhibit enhanced activity due to improved target engagement via hydrazone formation .

Key Research Findings

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance anticancer potency by increasing electrophilicity and target binding .
  • Heterocycle Fusion : Imidazo[2,1-b][1,3,4]thiadiazole derivatives show broader activity spectra than imidazothiazoles due to additional nitrogen atoms .
  • Solubility Trade-offs : Carboxylic acid derivatives offer better solubility but require structural optimization for blood-brain barrier penetration .

Biological Activity

6-Phenylimidazo[2,1-b]thiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features an imidazo[2,1-b]thiazole core structure with a phenyl group and a carboxylic acid functional group, contributing to its potential as a therapeutic agent. Research has indicated that it interacts with various biological targets, influencing cellular functions and exhibiting potential anticancer and antimicrobial properties.

Chemical Structure

The molecular formula of this compound is C₁₃H₉N₃O₂S. Its structure includes:

  • An imidazole ring fused to a thiazole ring.
  • A phenyl group attached to the imidazole.
  • A carboxylic acid group located at the 3-position of the thiazole.

Anticancer Properties

This compound has shown significant anticancer activity, particularly against various human cancer cell lines. Notable findings include:

  • Inhibition of FLT3 Kinase : A study demonstrated that derivatives of this compound exhibited potent activity against FLT3-dependent acute myeloid leukemia (AML) cell lines, with IC₅₀ values as low as 0.002 μM for certain derivatives .
  • Cell Cycle Arrest and Apoptosis : Compounds derived from this scaffold have been shown to induce apoptosis in cancer cells by activating caspases and causing cell cycle arrest in the G0/G1 phase .
  • EGFR Modulation : The compound has been implicated in modulating the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cancer cell proliferation and survival .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial and fungal strains. Key observations include:

  • Bacterial Inhibition : The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.62 μg/mL against Gram-positive bacteria such as Micrococcus luteus and Bacillus spp. .
  • Fungal Activity : It was also effective against fungal strains, with MIC values comparable to established antifungal agents like amphotericin B .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. SAR studies have revealed that:

  • Substituents on the phenyl ring can significantly enhance binding affinity to target proteins such as EGFR.
  • The presence of hydrophobic groups at specific positions increases antibacterial potency .

Case Studies

Study ReferenceCell Line/OrganismActivityIC₅₀ Value
MV4-11 (AML)FLT3 Inhibition0.002 μM
HeLa (Cervical)Cytotoxicity6.5 μM
Micrococcus luteusAntibacterialMIC 1.95 μg/mL
Various FungiAntifungalMIC 11.5–26.9 μg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.